2-(Piperidin-1-ylmethyl)-3-prop-2-enylquinazolin-4-one
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Overview
Description
2-(Piperidin-1-ylmethyl)-3-prop-2-enylquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-3-prop-2-enylquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidinylmethyl and prop-2-enyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. Advanced techniques such as automated synthesis and process optimization are often employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)-3-prop-2-enylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-3-prop-2-enylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Piperidin-1-ylmethyl)-3-prop-2-enylquinazolin-4-one include other quinazolinone derivatives with different substituents. Examples include:
- 2-(Piperidin-1-ylmethyl)-3-methylquinazolin-4-one
- 2-(Piperidin-1-ylmethyl)-3-ethylquinazolin-4-one
- 2-(Piperidin-1-ylmethyl)-3-propylquinazolin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the piperidinylmethyl and prop-2-enyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-3-prop-2-enylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-10-20-16(13-19-11-6-3-7-12-19)18-15-9-5-4-8-14(15)17(20)21/h2,4-5,8-9H,1,3,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCOVJBWSZNPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC2=CC=CC=C2C1=O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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